2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide
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Description
2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H19FN2O2S and its molecular weight is 358.43. The purity is usually 95%.
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Scientific Research Applications
Chemoselective Synthesis
A study by Magadum and Yadav (2018) outlines a chemoselective synthesis process involving N-(2-Hydroxyphenyl)acetamide, a compound structurally related to the one . This research highlights the use of immobilized lipase for the acetylation of 2-aminophenol, demonstrating the compound's significance in the synthesis of antimalarial drugs through a kinetically controlled process (Magadum & Yadav, 2018).
Crystal Structure Analysis
The crystal structure of compounds containing fluorophenyl groups, such as the reported structure of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone by Nagaraju et al. (2018), provides insight into the molecular architecture and potential interactions of such compounds in biological systems. These structural analyses contribute to understanding the compound's chemical behavior and its applications in drug design (Nagaraju et al., 2018).
Antimicrobial and Anti-inflammatory Applications
K. Sunder and Jayapal Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, demonstrating significant anti-inflammatory activity. This showcases the therapeutic potential of such compounds in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).
Antitumor and Antimicrobial Activities
Research into the synthesis and biological evaluation of novel compounds, such as those described by Abdel-Ghany et al. (2013), reveals their potential in antimicrobial and antitumor applications. This particular study on a dipeptide derivative attached to a triazole-pyridine moiety, although not directly related, highlights the broader context of investigating fluorophenyl compounds for therapeutic use (Abdel-Ghany et al., 2013).
Thrombin Inhibition
Lee et al. (2007) explored 2-(2-Chloro-6-fluorophenyl)acetamides, closely related to the chemical structure , as potent thrombin inhibitors. Their study highlights the compound's significance in developing new therapeutic agents targeting thrombin, a key enzyme in the coagulation pathway (Lee et al., 2007).
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2S/c1-22-9-8-13-10-14(2-7-17(13)22)18(23)11-21-19(24)12-25-16-5-3-15(20)4-6-16/h2-10,18,23H,11-12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVXKDOCGAPRSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)CSC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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